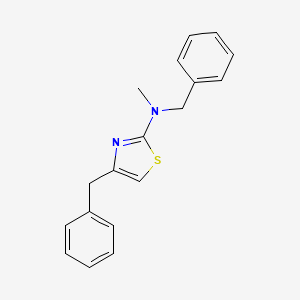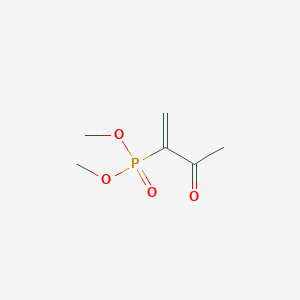
Dimethyl (3-oxobut-1-en-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-oxobut-1-en-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-oxobut-1-en-2-yl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxobut-1-en-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate enone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite acts as a nucleophile, attacking the β-carbon of the enone to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-oxobut-1-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with higher oxidation states.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl (3-oxobut-1-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which dimethyl (3-oxobut-1-en-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and disruption of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Uniqueness
Dimethyl (3-oxobut-1-en-2-yl)phosphonate is unique due to its specific enone structure, which imparts distinct reactivity and biological activity compared to other phosphonate compounds.
Propriétés
Numéro CAS |
87088-40-2 |
|---|---|
Formule moléculaire |
C6H11O4P |
Poids moléculaire |
178.12 g/mol |
Nom IUPAC |
3-dimethoxyphosphorylbut-3-en-2-one |
InChI |
InChI=1S/C6H11O4P/c1-5(7)6(2)11(8,9-3)10-4/h2H2,1,3-4H3 |
Clé InChI |
MNONNCJIDTYFRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


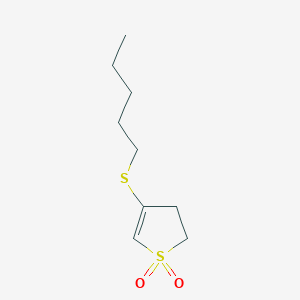
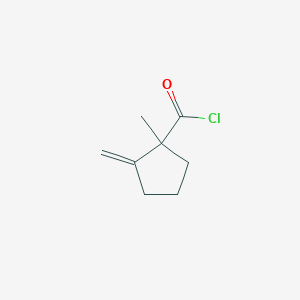
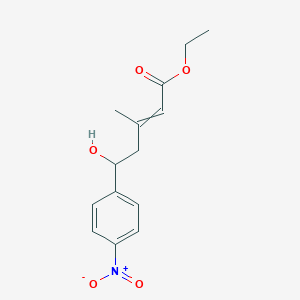
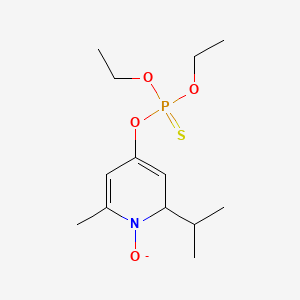
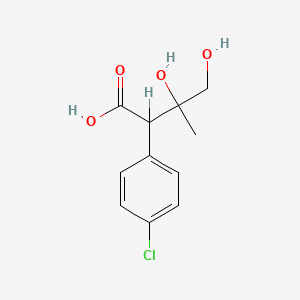

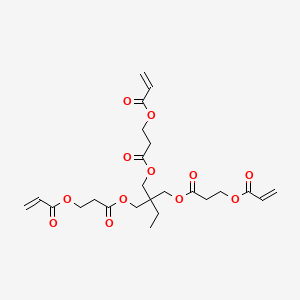
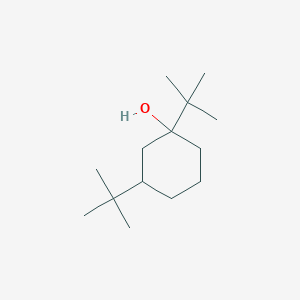
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)




